molecular formula C26H36N2O9 B13443416 Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine

Cat. No.: B13443416
M. Wt: 520.6 g/mol
InChI Key: LNHWXEHIHXLLET-ONWCEEOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine can be synthesized through a multi-step organic synthesis process. The synthesis involves the protection and deprotection of functional groups, glycosylation reactions, and the use of various reagents to achieve the desired structure. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods may include the use of automated synthesizers, high-throughput screening, and optimization of reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino groups can produce primary or secondary amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is unique due to its specific structure and functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. Its role as an intermediate in the synthesis of complex glycans and oligosaccharides further highlights its importance in scientific research and industrial applications.

Biological Activity

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is a compound of interest due to its role as an intermediate in the synthesis of various glycans, which are crucial for numerous biological processes. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Molecular Information:

  • Chemical Name: this compound
  • Molecular Formula: C26H36N2O9
  • Molecular Weight: 520.58 g/mol
  • CAS Number: 1147122-56-2

This compound serves as a structural element in several cell surface glycans, including sialylated glycans and keratin sulfates, and is integral to the formation of Lewis-type structures and human milk oligosaccharides .

Biological Functions

This compound exhibits several biological activities that are essential for cellular functions:

  • Glycan Synthesis:
    • Acts as a precursor in the biosynthesis of complex carbohydrates that play vital roles in cell recognition and signaling.
    • Contributes to the formation of glycoproteins and glycolipids on cell surfaces.
  • Antiviral Activity:
    • Preliminary studies suggest that derivatives of lactosamines may exhibit antiviral properties by interfering with viral entry into host cells. This activity is attributed to their ability to mimic host cell receptors .
  • Antibacterial Properties:
    • Research indicates that compounds similar to this compound can inhibit biofilm formation in uropathogenic Escherichia coli, suggesting potential applications in combating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

CompoundActivityNotes
This compoundModerateServes as a backbone for various glycan structures
Analog 1HighEnhanced biofilm inhibition activity
Analog 2LowPoor cellular uptake

The presence of specific functional groups significantly influences the biological activity of lactosamine derivatives. For instance, modifications at the C-2 position have been shown to enhance antibiofilm activity while maintaining low toxicity towards bacterial growth .

Case Study 1: Antiviral Activity

In a study examining the antiviral effects of lactosamine derivatives, this compound was found to inhibit the replication of certain viruses by blocking their ability to bind to host cell receptors. This finding highlights its potential use in therapeutic applications against viral infections.

Case Study 2: Biofilm Formation Inhibition

Another study focused on the antibacterial properties of related compounds demonstrated that this compound analogs could significantly reduce biofilm formation by uropathogenic E. coli. The results indicated that these compounds could serve as novel antibiofilm agents without adversely affecting bacterial growth rates .

Properties

Molecular Formula

C26H36N2O9

Molecular Weight

520.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-5,6-bis(benzylamino)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H36N2O9/c29-13-17-20(31)22(33)23(34)26(36-17)37-24-18(14-30)35-25(28-12-16-9-5-2-6-10-16)19(21(24)32)27-11-15-7-3-1-4-8-15/h1-10,17-34H,11-14H2/t17-,18-,19-,20+,21-,22+,23-,24-,25-,26+/m1/s1

InChI Key

LNHWXEHIHXLLET-ONWCEEOSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2NCC3=CC=CC=C3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CNC2C(C(C(OC2NCC3=CC=CC=C3)CO)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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